

BPK-29 hydrochloride CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BPK-29 hydrochloride*

Cat. No.: *B2464641*

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In-Depth Technical Guide: BPK-29 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPK-29 hydrochloride is a synthetic, cell-permeable small molecule that has emerged as a valuable tool for investigating the function of the atypical orphan nuclear receptor, NR0B1 (also known as DAX1). It acts as a covalent ligand, selectively targeting a cysteine residue within NR0B1, thereby disrupting its protein-protein interactions. This targeted disruption has shown significant potential in preclinical studies, particularly in the context of cancers with mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to **BPK-29 hydrochloride**.

Chemical and Physical Properties

BPK-29 is a synthetic molecule available as both a free base and a hydrochloride salt. The hydrochloride form generally offers improved solubility in aqueous solutions, making it suitable for use in various biological assays.

Property	BPK-29	BPK-29 Hydrochloride
CAS Number	2143467-62-1	2444815-73-8[1][2][3]
Chemical Formula	C ₂₆ H ₃₂ ClN ₃ O ₃	C ₂₆ H ₃₃ Cl ₂ N ₃ O ₃ [1]
Molecular Weight	470.00 g/mol	506.46 g/mol [4]
Synonyms	2-Chloro-N-[hexahydro-1-[4-(4-morpholinyl)benzoyl]-1H-azepin-4-yl]-N-(phenylmethyl)-acetamide; N-Benzyl-2-chloro-N-[1-(4-morpholin-4-yl-benzoyl)-azepan-4-yl]-acetamide	Not applicable

Chemical Structure (BPK-29 Free Base):

A visual representation of the chemical structure of the BPK-29 free base would be included here.

Mechanism of Action: Covalent Modification of NR0B1

BPK-29 hydrochloride functions as a specific and covalent ligand for the atypical orphan nuclear receptor NR0B1.[4] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cysteine 274 (C274), within the NR0B1 protein.[4] This irreversible modification disrupts the ability of NR0B1 to interact with its protein binding partners, such as SNW1 (Ski-interacting protein) and RBM45 (RNA-binding protein 45).[4]

The disruption of these NR0B1-protein complexes has been shown to have significant downstream effects, most notably impairing the anchorage-independent growth of cancer cells harboring mutations in the KEAP1 gene.[4]

Experimental Protocols

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay is a gold-standard method to assess the malignant potential of cancer cells by measuring their ability to grow without attachment to a solid surface. The following is a generalized protocol that can be adapted for testing the effect of **BPK-29 hydrochloride** on KEAP1-mutant cancer cells.

Materials:

- KEAP1-mutant cancer cell line (e.g., A549)
- Complete cell culture medium
- **BPK-29 hydrochloride** stock solution (dissolved in a suitable solvent like DMSO)
- Agarose (low melting point)
- 6-well plates
- Sterile PBS

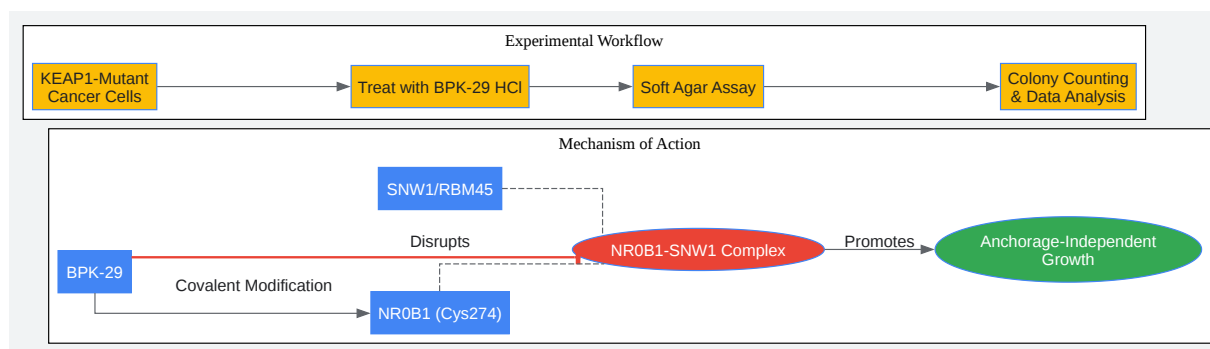
Procedure:

- Bottom Agar Layer:
 - Prepare a 0.6% (w/v) agarose solution in complete cell culture medium.
 - Pipette 2 mL of the 0.6% agarose solution into each well of a 6-well plate.
 - Allow the agar to solidify at room temperature in a sterile hood.
- Cell Layer:
 - Trypsinize and count the KEAP1-mutant cells.
 - Prepare a cell suspension in complete medium.

- Prepare a 0.3% (w/v) agarose solution in complete cell culture medium and cool to 37°C.
- Mix the cell suspension with the 0.3% agarose solution to a final cell density of approximately 5,000 - 10,000 cells/mL.
- Carefully layer 1 mL of this cell-agarose mixture on top of the solidified bottom agar layer.
- Treatment:
 - After the cell layer has solidified, add 1 mL of complete medium containing the desired concentrations of **BPK-29 hydrochloride** (and a vehicle control, e.g., DMSO) to each well.
 - Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
- Colony Formation and Analysis:
 - Replenish the medium with fresh **BPK-29 hydrochloride** or vehicle control every 2-3 days.
 - After 14-21 days, stain the colonies with a solution of crystal violet (e.g., 0.005% in PBS) for 1-2 hours.
 - Wash the wells with PBS and count the number of colonies in each well using a microscope.
 - The effect of **BPK-29 hydrochloride** is quantified by comparing the number and size of colonies in the treated wells to the vehicle control wells.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of BPK-29 and a generalized workflow for assessing its impact on cancer cell growth.



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Caption: Mechanism of BPK-29 and a typical experimental workflow.

Quantitative Data

At present, detailed public data on the binding affinity (e.g., K_i or K_d values) and the half-maximal inhibitory concentration (IC_{50}) of **BPK-29 hydrochloride** in various cell lines are limited in the readily available scientific literature. Further research and publication are anticipated to provide these crucial quantitative metrics for a more comprehensive understanding of its potency and selectivity.

Conclusion

BPK-29 hydrochloride is a valuable chemical probe for studying the biology of the orphan nuclear receptor NR0B1. Its specific, covalent mechanism of action provides a powerful tool to dissect the roles of NR0B1-mediated protein-protein interactions in normal physiology and in disease states, particularly in cancers with KEAP1 mutations. Future studies are needed to fully elucidate its therapeutic potential, including comprehensive profiling of its potency, selectivity, and in vivo efficacy.

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- To cite this document: BenchChem. [BPK-29 hydrochloride CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2464641#bpk-29-hydrochloride-cas-number-and-chemical-structure]

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